5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine
Overview
Description
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C7H9N3. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethynyl group at the 5-position and methyl groups at the 1 and 3 positions of the pyrazole ring, along with an amine group at the 4-position.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 5-ethynyl-1,3-dimethyl-1h-pyrazol-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsFor example, acetylacetone can be reacted with hydrazine to form 3,5-dimethylpyrazole, which can then be further functionalized to introduce the ethynyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction can produce saturated pyrazole derivatives.
Scientific Research Applications
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
5-Amino-1,3-dimethylpyrazole: Similar structure but with an amino group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
5-ethynyl-1,3-dimethylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-6-7(8)5(2)9-10(6)3/h1H,8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWROZXRTBXSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270322 | |
Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94990-00-8 | |
Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94990-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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